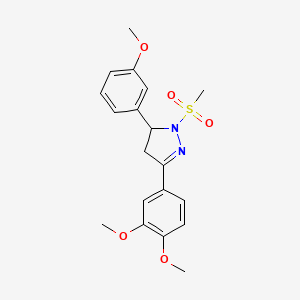

3-(3,4-dimethoxyphenyl)-5-(3-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole

Description

Properties

IUPAC Name |

5-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S/c1-24-15-7-5-6-14(10-15)17-12-16(20-21(17)27(4,22)23)13-8-9-18(25-2)19(11-13)26-3/h5-11,17H,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGKCEIOVQMSNMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)OC)S(=O)(=O)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-5-(3-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 398.45 g/mol. The structure features two methoxy groups and a methylsulfonyl moiety, which are pivotal for its biological activity.

1. Anti-inflammatory Activity

Research has shown that pyrazole derivatives exhibit significant anti-inflammatory properties. A study demonstrated that certain synthesized pyrazole compounds inhibited tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels by 61–85% and 76–93%, respectively, at a concentration of 10 µM, compared to dexamethasone's inhibitory activity of 76% and 86% at 1 µM . This suggests that the compound may be effective in treating inflammatory conditions.

2. Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. For instance, compounds with similar structures have shown potent inhibitory effects on various cancer cell lines. One derivative demonstrated an IC₅₀ value of 0.07 µM against the epidermal growth factor receptor (EGFR), indicating strong potential as an anticancer agent . The compound's ability to inhibit tumor growth was also noted in studies involving breast cancer cells (MCF-7), where significant antiproliferative activity was observed .

3. Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antimicrobial properties. A study tested various compounds against Mycobacterium tuberculosis and other bacterial strains, revealing promising results with significant inhibition rates . The ability to combat bacterial infections positions these compounds as potential candidates for developing new antimicrobial agents.

Case Study 1: Anti-inflammatory Effects

In a controlled experiment, researchers synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory effects in vivo using carrageenan-induced edema models. The results indicated that certain derivatives exhibited comparable efficacy to standard anti-inflammatory drugs like indomethacin .

Case Study 2: Anticancer Efficacy

A recent study focused on the anticancer properties of pyrazole derivatives against various cancer cell lines. Notably, one compound showed remarkable selectivity and potency against MCF-7 cells, suggesting that modifications in the pyrazole structure could enhance anticancer activity .

Table 1: Biological Activities of Pyrazole Derivatives

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Antiviral Potential

Physicochemical Properties

- Methylsulfonyl Group : Lowers pKa (~1.5), enhancing solubility in physiological conditions compared to phenylsulfonyl analogues .

Computational Studies

- DFT calculations on 5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole revealed a dipole moment of 4.2 Debye, indicating polar interactions with biological targets .

- Molecular dynamics simulations for the 2-fluorophenyl analogue showed stable binding to DEN2 NS2B/NS3 protease over 50 ns, supporting its use as a lead compound .

Q & A

Advanced Research Question

- X-ray Crystallography : Use SHELX software for refinement. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. The asymmetric unit geometry and hydrogen-bonding networks can resolve conformational ambiguities .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to predict bond lengths, angles, and frontier molecular orbitals (HOMO-LUMO). Compare with experimental X-ray data to validate electronic properties .

What methods evaluate biological activity, particularly enzyme inhibition?

Advanced Research Question

- In Vitro Assays : Use fluorometric or colorimetric kits to measure IC₅₀ values against target enzymes (e.g., kinases, cyclooxygenases).

- Molecular Docking : Employ AutoDock Vina to model ligand-enzyme interactions. Focus on binding affinity (ΔG) and key residues (e.g., catalytic triads) .

- Validation : Cross-reference docking results with experimental inhibition data to identify false positives .

How should contradictions in spectroscopic data be addressed?

Advanced Research Question

- NMR Discrepancies : Compare chemical shifts across solvents (DMSO-d₆ vs. CDCl₃) to identify solvent effects. Use 2D NMR (COSY, HSQC) to resolve overlapping peaks .

- Mass Spectrometry : Employ high-resolution LC-MS to distinguish isobaric impurities. Calibrate with internal standards (e.g., sodium formate) .

What computational strategies predict interaction mechanisms with biological targets?

Advanced Research Question

- Molecular Dynamics (MD) Simulations : Use GROMACS to simulate ligand-protein complexes over 100 ns. Analyze root-mean-square deviation (RMSD) to assess stability .

- Binding Free Energy : Calculate via MM-PBSA to quantify contributions from hydrophobic, electrostatic, and solvation effects .

How do substitution patterns influence reactivity and bioactivity?

Basic Research Question

- Regioselectivity : Methoxy groups at 3,4-positions enhance electron density on the pyrazole ring, increasing nucleophilic reactivity. Compare with 2,4-substituted analogs using Hammett constants .

- Bioactivity : Test substituent effects via SAR studies. For example, 3,4-dimethoxy groups improve kinase inhibition due to π-π stacking with aromatic enzyme pockets .

What methods study pharmacokinetic properties?

Advanced Research Question

- In Vitro ADME : Use Caco-2 cell monolayers for permeability assays. Measure metabolic stability via liver microsomes .

- In Silico Predictions : SwissADME or pkCSM to estimate logP, bioavailability, and CYP450 interactions .

What challenges arise in crystallographic refinement?

Advanced Research Question

- Disorder Handling : For flexible methoxy groups, apply PART instructions in SHELXL to model split positions .

- Twinned Data : Use CELL_NOW for initial indexing and TWINLAW to identify twin laws in SHELX .

How to design SAR studies for substituent variations?

Advanced Research Question

- Library Design : Synthesize analogs with systematic substitutions (e.g., halogen, nitro, methyl groups). Use principal component analysis (PCA) to cluster bioactivity profiles .

- 3D-QSAR : Build CoMFA or CoMSIA models to map steric/electrostatic requirements for potency .

Which analytical techniques characterize this compound effectively?

Basic Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.